1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate
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Overview
Description
1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an indolium core and a hydrazono group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate typically involves a multi-step processCommon reagents used in these reactions include methyl iodide, p-toluidine, and various catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts, acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydrazono group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: Known for its use in synthetic dyes and pH indicators.
1,3,3-Trimethylindoline: Shares a similar indolium core but lacks the hydrazono group.
Uniqueness
1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate is unique due to its combination of an indolium core and a hydrazono group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
83949-68-2 |
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Molecular Formula |
C20H26N3O4P |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
dihydrogen phosphate;N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C20H24N3.H3O4P/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5(2,3)4/h6-14H,1-5H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
HTWQLVRJCFBCPY-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
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